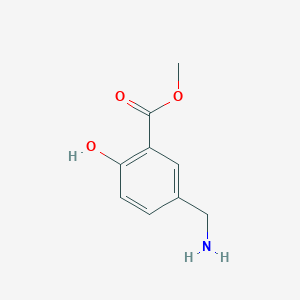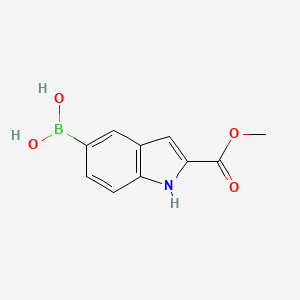
(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid
概要
説明
(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a methoxycarbonyl group at the second position and a boronic acid group at the fifth position. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, where a carboxylic acid group is converted to an ester using methanol and an acid catalyst.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction, where a halogenated indole derivative reacts with a boronic acid reagent under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl groups can be introduced using appropriate reagents and catalysts.
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins, while the indole ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
類似化合物との比較
(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the indole ring and methoxycarbonyl group, resulting in different reactivity and applications.
(2-(Methoxycarbonyl)-1H-indol-3-yl)boronic acid: Similar structure but with the boronic acid group at the third position, which can affect its chemical properties and biological activity.
(2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid: Contains a pyrrolopyridine ring instead of an indole ring, leading to distinct reactivity and uses.
The unique combination of the indole ring, methoxycarbonyl group, and boronic acid group in this compound imparts specific properties that make it valuable for targeted applications in research and industry.
特性
IUPAC Name |
(2-methoxycarbonyl-1H-indol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)9-5-6-4-7(11(14)15)2-3-8(6)12-9/h2-5,12,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQSNIWHVJIPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=C2)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610194 | |
| Record name | [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284660-86-2 | |
| Record name | [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)

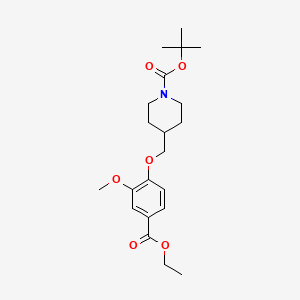
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)


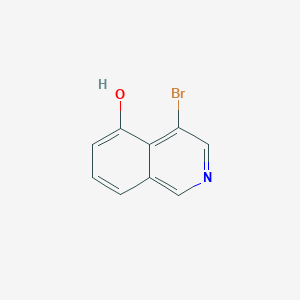
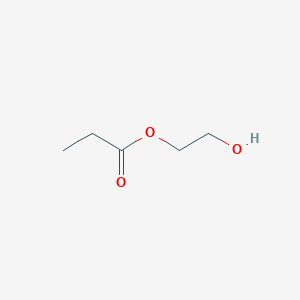

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)
